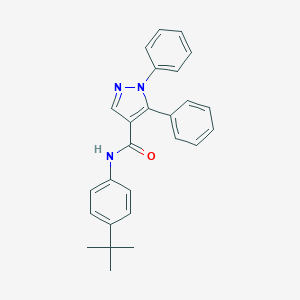
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mechanism of Action
The exact mechanism of action of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide may also act on other molecular targets, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. Additionally, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to modulate the activity of ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. It has also been found to reduce fever in animal models of pyrexia. In cancer cells, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide induces cell cycle arrest and apoptosis, leading to cell death. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to protect neurons from oxidative stress and may improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been found to exhibit low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its poor solubility in aqueous solutions, which may limit its bioavailability and effectiveness in vivo.
Future Directions
There are several future directions for research on N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of novel analogs of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide that may exhibit improved potency and selectivity for specific molecular targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in vivo, which may provide insights into its potential therapeutic applications. Additionally, the potential use of N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide as a neuroprotective agent in the treatment of neurodegenerative diseases warrants further investigation.
Synthesis Methods
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 4-tert-butylphenylhydrazine with 1,5-diphenyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide.
Scientific Research Applications
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to have potential as an anticancer agent, as it induces cell cycle arrest and apoptosis in cancer cells. Furthermore, N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
N-(4-tert-butylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
Molecular Formula |
C26H25N3O |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C26H25N3O/c1-26(2,3)20-14-16-21(17-15-20)28-25(30)23-18-27-29(22-12-8-5-9-13-22)24(23)19-10-6-4-7-11-19/h4-18H,1-3H3,(H,28,30) |
InChI Key |
JQXJBFDGJDJANM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287281.png)
![3-Benzyl-6-(biphenyl-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287284.png)
![3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287287.png)
![3-benzyl-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287288.png)
![3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287290.png)
![3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287292.png)
![3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287294.png)
![3-Benzyl-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287295.png)
![3-Benzyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287296.png)
![3-Benzyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287297.png)
![3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287298.png)
![3-Benzyl-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287299.png)
![3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287302.png)
![3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287304.png)